Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate

Medicinal chemistry Aldose reductase inhibition Structure-activity relationship

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate (CAS 1099681-71-6) is a synthetic phenoxypropanoate ester building block featuring a linear three-carbon chain linking the ester group to a dihalogenated phenyl ether. It is frequently sourced as a research intermediate in medicinal chemistry and agrochemical development, where its specific substitution pattern—a chlorine atom at the meta position and a fluorine atom at the para position—is leveraged for modulating molecular interactions.

Molecular Formula C11H12ClFO3
Molecular Weight 246.66 g/mol
Cat. No. B7863248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-chloro-4-fluoro-phenoxy)propanoate
Molecular FormulaC11H12ClFO3
Molecular Weight246.66 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOC1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-10(13)9(12)7-8/h3-4,7H,2,5-6H2,1H3
InChIKeyXXQKWDLTCFNOAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(3-Chloro-4-fluoro-phenoxy)propanoate: A Specialized Phenoxypropanoate Intermediate for Life Science R&D


Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate (CAS 1099681-71-6) is a synthetic phenoxypropanoate ester building block featuring a linear three-carbon chain linking the ester group to a dihalogenated phenyl ether . It is frequently sourced as a research intermediate in medicinal chemistry and agrochemical development, where its specific substitution pattern—a chlorine atom at the meta position and a fluorine atom at the para position—is leveraged for modulating molecular interactions [1]. The compound is typically supplied at a standard purity of 97.0% and should be handled as a laboratory irritant, requiring standard safety precautions including ventilation and protective equipment .

Why Analogs Cannot Simply Replace Ethyl 3-(3-Chloro-4-fluoro-phenoxy)propanoate in Specialized Research Programs


The selection of this specific phenoxypropanoate cannot be guided by molecular formula alone. A closely related isomer, ethyl 2-(3-chloro-4-fluorophenoxy)propanoate (CAS 111503-55-0), shares the identical formula (C11H12ClFO3) but possesses a branched propanoate chain; this structural change leads to a distinct pharmacological trajectory, functioning as an intermediate for spirohydroxyacetic acid aldose reductase inhibitors [1]. Substituting this branched analog for the linear ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate would risk diverting a synthesis program toward an unintended biological target. Additionally, replacing the ester with the free acid form eliminates the protective group, altering both the compound's reactivity in subsequent coupling reactions and its membrane permeability, directly impacting in vitro assay outcomes [2].

Quantitative Differentiation Guide: Ethyl 3-(3-Chloro-4-fluoro-phenoxy)propanoate vs. Key Analogs


Linear vs. Branched Propanoate Scaffold: Implications for Downstream Pharmacological Targeting

A critical structural differentiator for procurement is the linearity of the propanoate linker. The target compound, ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate, features an unsubstituted three-carbon chain (O-CH2-CH2-COOEt). In contrast, the common research intermediate ethyl 2-(3-chloro-4-fluorophenoxy)propanoate (CAS 111503-55-0) contains a branched chain (O-CH(CH3)-COOEt). This latter compound is a documented precursor to aldose reductase inhibitors, a class of targets for diabetic complications. Sourcing the linear analog ensures that synthesized lead compounds are directed away from this specific pharmacological space [1].

Medicinal chemistry Aldose reductase inhibition Structure-activity relationship

The 3-Chloro-4-fluorophenyl Motif: A Validated Pharmacophore for Tyrosinase Inhibition

The biological significance of the target compound's halogenation pattern is supported by class-level evidence from Mirabile et al. (2023), who demonstrated that the 3-chloro-4-fluorophenyl fragment is a key structural feature for enhancing inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). In their study, analogs bearing this motif showed improved potency compared to reference compounds and derivatives lacking this dual substitution [1]. This validates the commercial value of sourcing a building block that carries this specific pharmacophoric motif directly into lead molecules, as opposed to unsubstituted or mono-substituted phenoxypropanoate alternatives.

Tyrosinase inhibition Melanogenesis Pharmacophore validation

Ester vs. Acid Form: Improved Physicochemical Properties for Cellular Assays

Compared to its direct acid analog, 3-(3-chloro-4-fluorophenoxy)propanoic acid (CAS 926224-45-5), the ethyl ester form offers a significant advantage in lipophilicity. While direct experimental LogP data for the target compound is unavailable, the closely related branched ester, ethyl 2-(3-chloro-4-fluorophenoxy)propanoate, has a predicted LogP of 3.3, which is substantially higher than the predicted LogP of the free acid form, typically estimated to be below 2.5 . This increase in LogP for the ester translates directly into enhanced passive membrane permeability, a critical parameter for cell-based phenotypic screening assays where intracellular target engagement is required.

Drug design LogP Membrane permeability

Supply Reliability: Standardized 97% Purity Batch Quality

As a commercially cataloged product (e.g., Fluorochem F398792), the target compound is routinely supplied at a certified purity of 97.0% . This contrasts with the acid analog, which is often offered at a lower minimum purity of 95% or is available only through custom synthesis routes, potentially introducing batch-to-batch variability . For medicinal chemistry campaigns, this higher and more tightly controlled purity specification directly supports reproducible yields in subsequent derivatization steps and minimizes the risk of unknown impurity-driven confounding biological results.

Chemical procurement Purity specification Reproducibility

Optimal Scientific and Industrial Scenarios for Procuring Ethyl 3-(3-Chloro-4-fluoro-phenoxy)propanoate


Synthesis of Novel Tyrosinase Inhibitors for Pigmentation Disorder Research

The validated 3-chloro-4-fluorophenyl pharmacophore makes this ester the ideal starting material for diversity-oriented synthesis of tyrosinase inhibitors. Researchers can directly couple the phenoxypropanoate scaffold to various chemotypes while retaining the key motif proven to enhance AbTYR inhibition [1].

Cellular Phenotypic Screening in Drug Discovery

When designing cell-permeable probe molecules, the higher predicted LogP of this ester form compared to the free acid makes it a superior choice for achieving sufficient intracellular concentrations without additional chemical modification .

Agrochemical Lead Development: Fluorinated Herbicide Analogs

The compound belongs to the class of phenoxypropanoate esters, a group with known herbicidal activity. Its unique linear chain and dihalogenated ring can be exploited to synthesize novel fluorinated lead structures that avoid patent concessions in the competitive agrochemical R&D space [2].

Reproducible Multi-Step Synthesis of Advanced Intermediates

The reliable 97% purity from major suppliers ensures that synthetic chemists can perform multi-step reactions (e.g., saponification to the acid or amidation) with predictable yields, which is critical for constructing compound libraries and for structure-activity relationship (SAR) studies where batch-to-batch consistency is paramount .

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